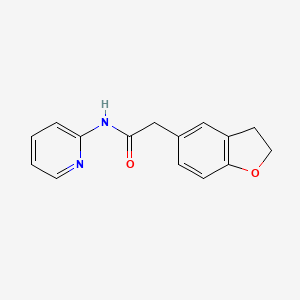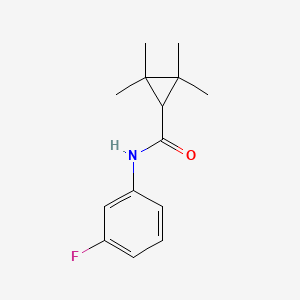
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 3-fluoroaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carboxamide group.
4-fluoro-N’-(3-fluorophenyl)benzimidamide: Contains a benzimidamide group and exhibits different chemical properties.
Uniqueness
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its combination of a fluorophenyl group and a tetramethylcyclopropane ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C14H18FNO |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H18FNO/c1-13(2)11(14(13,3)4)12(17)16-10-7-5-6-9(15)8-10/h5-8,11H,1-4H3,(H,16,17) |
InChI Key |
SIDUUJFBNOMRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


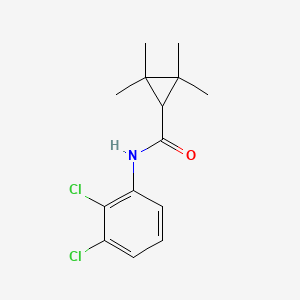
![4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376356.png)
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B13376363.png)
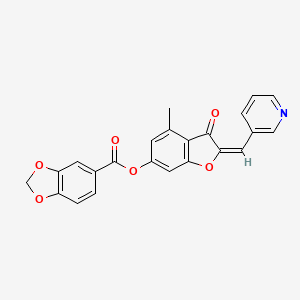
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine](/img/structure/B13376378.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376391.png)
![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)

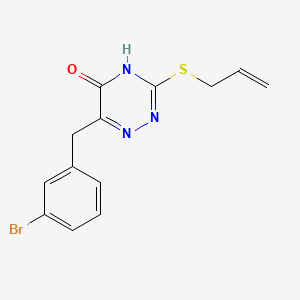
![3-[1-(4-iodophenyl)-1H-tetraazol-5-yl]-4-methylquinoline](/img/structure/B13376415.png)
![3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B13376423.png)
![4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13376436.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13376439.png)
